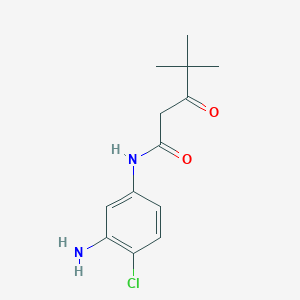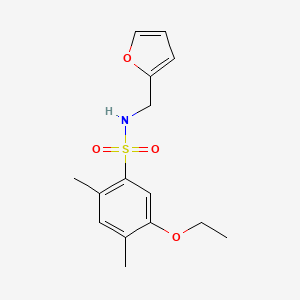
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide, also known as ACPCA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. ACPCA is a small molecule that belongs to the class of organic compounds known as amides. It has a molecular weight of 294.77 g/mol and a chemical formula of C14H19ClN2O2.
Mecanismo De Acción
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide works by binding to the active site of GDH, thereby preventing the enzyme from converting glutamate to α-ketoglutarate. This results in a decrease in the levels of glutamate in the brain, which has been shown to have a neuroprotective effect.
Biochemical and Physiological Effects
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its high potency as a GDH inhibitor. This makes it a useful tool for studying the role of GDH in various neurological disorders. However, one of the limitations of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent GDH inhibitors based on the structure of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. Another area of interest is the investigation of the potential therapeutic applications of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, there is also interest in the development of new methods for the synthesis of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide and related compounds.
Métodos De Síntesis
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 4,4-dimethyl-3-oxopentanoic acid in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then reacted with 3-aminophenol to form N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide.
Aplicaciones Científicas De Investigación
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of the enzyme glutamate dehydrogenase (GDH), which plays a critical role in the regulation of glutamate metabolism in the brain. By inhibiting GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to reduce the levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)11(17)7-12(18)16-8-4-5-9(14)10(15)6-8/h4-6H,7,15H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCXWVTHCKMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentan-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)




![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

